1-(Azocan-1-yl)-2-methylbutan-1-one
Description
1-(Azocan-1-yl)-2-methylbutan-1-one is a ketone derivative featuring a seven-membered azacyclic ring (azocan-1-yl) attached to a 2-methylbutan-1-one moiety. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol.
Properties
IUPAC Name |
1-(azocan-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-3-11(2)12(14)13-9-7-5-4-6-8-10-13/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHAPBPVBWMVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Key Observations :
- Lipophilicity : The azocan-1-yl group in the target compound enhances lipophilicity compared to polar aryl substituents (e.g., dihydroxyphenyl in ). This property may improve blood-brain barrier penetration, critical for CNS-targeted drugs.
- Synthetic Utility : Biphenyl and benzofuran analogs are widely used in organic synthesis, with well-characterized purification methods (e.g., flash column chromatography) .
Azocan-Containing Derivatives in Drug Discovery
Key Observations :
- Bioactivity : Azocan-1-yl groups enhance AChE inhibition when attached via alkyne linkers (e.g., but-2-yn-1-yl in compound 65 ). The target compound’s ketone group may offer distinct binding interactions compared to xanthine cores.
- Synthetic Flexibility: Azocan-1-yl-chloroethanone () serves as a versatile intermediate, highlighting the group’s utility in modular drug design.
Key Observations :
- Solubility : Polar substituents (e.g., methoxy or hydroxyl groups) improve water solubility compared to purely lipophilic analogs .
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